2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid CAS number and molecular weight
2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid CAS number and molecular weight
An In-depth Technical Guide to 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The isoxazolidine scaffold is recognized as a privileged structure due to its prevalence in biologically active compounds.[1][2] This document details the compound's fundamental physicochemical properties, outlines a robust synthetic strategy, and explores its applications as a versatile synthon for creating novel therapeutic agents. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Isoxazolidine Scaffold
The pursuit of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Within the vast landscape of chemical structures, certain scaffolds appear with remarkable frequency in bioactive molecules. These are termed "privileged scaffolds" for their ability to interact with a variety of biological targets. The isoxazolidine ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is one such scaffold, found in numerous natural products and synthetic compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3]
2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid emerges as a particularly strategic asset for the medicinal chemist. It features two key functionalities that enable its utility as a versatile building block:
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A Carboxylic Acid Moiety : This functional group is present in over 450 marketed drugs and is a critical pharmacophore for interacting with biological targets.[4][5] It also serves as a synthetic handle for elaboration into amides, esters, and other functional groups, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).
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A Boc-Protected Nitrogen : The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. Its presence renders the isoxazolidine nitrogen unreactive under many reaction conditions, allowing for selective chemistry to be performed at the carboxylic acid terminus. The Boc group can be removed under mild acidic conditions, revealing a secondary amine that can be further functionalized, adding another vector for molecular diversification.
This guide delves into the core attributes of this compound, providing the technical foundation necessary for its effective application in research and development.
Physicochemical Properties and Characterization
The fundamental identity of a chemical compound is established by its unique properties and its response to analytical interrogation. The key identifiers and properties for 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 2169117-82-0 | [6][7] |
| Molecular Formula | C9H15NO5 | [6][7] |
| Molecular Weight | 217.2 g/mol | [7] |
| Linear Formula | C9H15O5N1 | [6] |
| Physical Form | Powder | [6] |
| Storage Temperature | Room Temperature | [6] |
Characterization of this molecule would typically involve a suite of spectroscopic techniques to confirm its structure and assess its purity, as is standard for related isoxazolidine derivatives.[1][2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR would be used to confirm the connectivity of atoms and the presence of both the isoxazolidine ring protons and the characteristic signals of the tert-butyl group.
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Infrared (IR) Spectroscopy : Key stretches would be observed for the carboxylic acid O-H and C=O groups, as well as the C=O of the Boc-carbamate.
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Mass Spectrometry (MS) : This technique would be used to confirm the molecular weight of the compound.
Synthesis and Methodologies: A Chemist's Perspective
The construction of the isoxazolidine ring is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[3][8] This powerful reaction class is a cornerstone of heterocyclic chemistry, allowing for the stereocontrolled formation of five-membered rings. In the context of synthesizing 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid, a plausible and efficient strategy involves the reaction of a nitrone (the 1,3-dipole) with a suitable dipolarophile, such as an acrylate derivative.
Conceptual Synthetic Workflow
The diagram below illustrates the logical flow for the synthesis, starting from simple precursors and culminating in the target molecule. The causality behind this workflow lies in its efficiency and convergence, building the core scaffold in a single, powerful step.
Caption: Conceptual workflow for the synthesis via 1,3-dipolar cycloaddition.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative, self-validating methodology derived from established principles of isoxazolidine synthesis.[3][8][9]
Objective: To synthesize 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid.
Materials:
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N-Boc-hydroxylamine
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Glyoxylic acid monohydrate
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Acrylic acid
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Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO4), anhydrous
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Ethyl acetate (EtOAc)
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Hexanes
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Silica gel for column chromatography
Procedure:
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In situ Nitrone Formation:
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To a round-bottom flask charged with a magnetic stir bar, add N-Boc-hydroxylamine (1.0 eq) and glyoxylic acid monohydrate (1.05 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration).
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Stir the reaction mixture at room temperature for 4-6 hours. The formation of the intermediate nitrone occurs via condensation. Causality: This step generates the reactive 1,3-dipole necessary for the cycloaddition. Performing it "in situ" avoids the need to isolate the often-unstable nitrone intermediate.
-
-
1,3-Dipolar Cycloaddition:
-
To the solution containing the freshly generated nitrone, add acrylic acid (1.2 eq).
-
Continue stirring the reaction at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The electron-deficient double bond of acrylic acid acts as the dipolarophile, reacting with the electron-rich nitrone to form the five-membered isoxazolidine ring. The regioselectivity is governed by the electronic properties of the reactants.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove the DCM.
-
Redissolve the crude residue in EtOAc and wash with a saturated aqueous solution of sodium bicarbonate (to remove excess acrylic acid) followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the resulting crude oil/solid by silica gel column chromatography using a gradient of hexanes and EtOAc to afford the pure 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid.
-
-
Characterization:
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Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 2.0.
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Applications in Drug Discovery and Development
The utility of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid stems from its pre-configured, functionalized scaffold, which can be readily incorporated into larger, more complex molecules.
A Scaffold for Library Synthesis
The molecule serves as an excellent starting point for creating libraries of related compounds for high-throughput screening. The carboxylic acid can be coupled with a diverse panel of amines to generate a library of amides, while the Boc-protected nitrogen can be deprotected and subsequently acylated or alkylated with another set of diverse reagents. This two-dimensional diversification allows for a rapid exploration of the chemical space around the isoxazolidine core.
Caption: Diversification strategy using the core scaffold.
Role as a Carboxylic Acid Bioisostere Precursor
Carboxylic acids, while often crucial for biological activity, can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism.[4][5] Medicinal chemists often replace this group with a "bioisostere"—a different functional group that retains the desired biological activity but has improved drug-like properties. The isoxazolidine ring itself can be considered a constrained analog of various amino acids and can be used in the design of peptidomimetics. The carboxylic acid on this specific scaffold can also be converted into other acidic functional groups like tetrazoles or hydroxamic acids, which are known bioisosteres for carboxylic acids.[10]
Self-Validating Protocols: Quality Control and Assurance
To ensure the trustworthiness and reproducibility of any research, a rigorous quality control (QC) workflow must be implemented. This protocol validates the identity and purity of the synthesized 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid.
Objective: To validate the quality of a synthesized batch of the title compound.
Step 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Method: Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile/water). Inject onto a reverse-phase C18 column.
-
Analysis: Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Monitor the eluent with a UV detector.
-
Validation Criterion: The primary peak corresponding to the product should account for ≥95% of the total integrated peak area for use in most synthetic applications.
Step 2: Structural Confirmation by 1H NMR
-
Method: Dissolve a sample (~5-10 mg) in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Analysis: Acquire a 1H NMR spectrum.
-
Validation Criteria:
-
Confirm the presence of a singlet integrating to 9 protons around 1.4-1.5 ppm, corresponding to the tert-butyl group.
-
Observe the characteristic multiplets for the three protons of the isoxazolidine ring.
-
Identify a broad singlet for the carboxylic acid proton (this may be solvent-dependent or exchange with D2O).
-
The spectrum should be free of significant impurities.
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Step 3: Molecular Weight Confirmation by Mass Spectrometry
-
Method: Prepare a dilute solution of the sample and analyze using an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Look for the molecular ion peak. In negative ion mode, this would be [M-H]⁻ at m/z ≈ 216.2. In positive ion mode, adducts like [M+H]⁺ (m/z ≈ 218.2) or [M+Na]⁺ (m/z ≈ 240.2) are expected.
-
Validation Criterion: The observed mass should match the calculated theoretical mass within a narrow tolerance (e.g., ± 0.1 Da for low-resolution MS).
By systematically executing these analytical steps, a researcher can be confident in the quality of the material, ensuring that subsequent experimental outcomes are valid and not compromised by impurities or misidentification.
Conclusion
2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid is a high-value chemical tool for drug discovery and organic synthesis. Its structure combines the pharmacophoric potential of the carboxylic acid with the synthetic versatility afforded by the Boc-protected isoxazolidine ring. The reliable synthetic routes based on 1,3-dipolar cycloaddition reactions make it an accessible building block for creating novel and diverse molecular libraries. By understanding its properties, synthesis, and potential applications as outlined in this guide, researchers are well-equipped to leverage this powerful scaffold in the design of the next generation of therapeutic agents.
References
-
(S)-2-(tert-Butoxycarbonyl)isoxazolidine-3-carboxylic Acid. NextSDS. [Link]
-
Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(iii), 197-209. [Link]
-
2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. PubChem. [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol. Molecules. [Link]
- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
-
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
-
Horgan, C. et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]
-
Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]
-
Al-Hourani, B. J. et al. (2022). Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. PMC. [Link]
-
Abu-Orabi, S. T. et al. (2017). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC. [Link]
-
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[6][7]oxazolo[4,3-c]pyridine-3-carboxylic acid. NextSDS. [Link]
-
Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc. [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]
-
Synthesis, Characterization and Antibacterial Activities of N-tert-Butoxycarbonyl-Thiazolidine Carboxylic Acid. ResearchGate. [Link]
Sources
- 1. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. 2-[(tert-butoxy)carbonyl]-1,2-oxazolidine-5-carboxylic acid | 2169117-82-0 [sigmaaldrich.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
